molecular formula C8H5BrF4O B1444361 1-Bromo-3-fluoro-5-(2,2,2-trifluoroethoxy)benzene CAS No. 939425-76-0

1-Bromo-3-fluoro-5-(2,2,2-trifluoroethoxy)benzene

Cat. No. B1444361
M. Wt: 273.02 g/mol
InChI Key: LVSYSRVUXFHORE-UHFFFAOYSA-N
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Description

“1-Bromo-3-fluoro-5-(2,2,2-trifluoroethoxy)benzene” is a chemical compound with the molecular formula C8H6BrF3O . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of “1-Bromo-3-fluoro-5-(2,2,2-trifluoroethoxy)benzene” consists of a benzene ring substituted with bromo, fluoro, and trifluoroethoxy groups . The InChI code for this compound is 1S/C8H6BrF3O/c9-6-2-1-3-7(4-6)13-5-8(10,11)12/h1-4H,5H2 .


Physical And Chemical Properties Analysis

“1-Bromo-3-fluoro-5-(2,2,2-trifluoroethoxy)benzene” has a molecular weight of 255.03 . It is a liquid at room temperature . The compound has a density of 1.6±0.1 g/cm3, a boiling point of 210.1±40.0 °C at 760 mmHg, and a vapor pressure of 0.3±0.4 mmHg at 25°C . The compound also has an enthalpy of vaporization of 42.8±3.0 kJ/mol and a flash point of 103.3±11.6 °C .

Scientific Research Applications

Aryne Route in Organic Synthesis

1-Bromo-3-fluoro-5-(2,2,2-trifluoroethoxy)benzene, although not directly studied, has close analogs that have been used in organic synthesis. For instance, 1-bromo-2-(trifluoromethoxy)benzene and 1-bromo-3-(trifluoromethoxy)benzene are used to generate arynes, which are then trapped in situ with furan, leading to the production of various naphthalene derivatives. This process illustrates the compound's utility in synthesizing complex organic structures (Schlosser & Castagnetti, 2001).

Organometallic Synthesis

Compounds similar to 1-Bromo-3-fluoro-5-(2,2,2-trifluoroethoxy)benzene, like 1-Bromo-3,5-bis(trifluoromethyl)benzene, are versatile starting materials for organometallic synthesis. These compounds are used to create intermediates such as phenyllithium, which are crucial in synthesizing a wide array of organofluorine compounds (Porwisiak & Schlosser, 1996).

Generation of Fluoroalkoxy Benzenes

The generation of fluoroalkoxy benzenes, a class to which 1-Bromo-3-fluoro-5-(2,2,2-trifluoroethoxy)benzene belongs, is of significant interest due to their applications in polymers, blood substitutes, pharmaceuticals, and pesticides. The typical synthetic routes involve reactions between electrophilic haloalkyl fluorides and nucleophilic phenol derivatives, highlighting the compound's relevance in diverse chemical syntheses (Gupton, Idoux, Colon, & Rampi, 1983).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-bromo-3-fluoro-5-(2,2,2-trifluoroethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF4O/c9-5-1-6(10)3-7(2-5)14-4-8(11,12)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSYSRVUXFHORE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Br)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-fluoro-5-(2,2,2-trifluoroethoxy)benzene

Synthesis routes and methods

Procedure details

To a 50 mL flask flushed with nitrogen, equipped with a stir bar and cooled in a water bath was added potassium tertbutoxide (1.2 g, 11 mmol, 95%). DMSO was added (4 mL) followed by addition of a solution of 2,2,2-trifluoroethanol (1.1 g, 11 mmol) in DMSO (1 mL). The water bath was removed and 1-bromo-3,5-difluorobenzene (1.1 mL, 9.5 mmol) was added and the reaction mixture stirred at room temperature for 1 h. An additional portion of 2,2,2-trifluoroethanol was added (1.1 g, 11 mmol) and the reaction mixture stirred for 14 h. Additional potassium tertbutoxide (0.24 g, 2.2 mmol, 95%) was added followed by addition of a further aliquot of 2,2,2-trifluoroethanol (0.44 g, 4.4 mmol) and the resulting turbid solution stirred for 2 h. Water was added (200 mL), and the aqueous phase extracted with ether (1×200 mL). The organic portion was then washed successively with water (2×200 mL) and saturated NaCl solution (2×200 mL), dried over Na2SO4, decanted and concentrated under reduced pressure yielding a crude yellow liquid (2.1 g). A portion of the crude product (1.3 g) was purified by distillation under reduced pressure at 80° C. yielding 1-bromo-3-fluoro-5-(2,2,2-trifluoroethoxy)benzene as a colorless oil (0.70 g, 35% yield). 1H NMR (CDCl3, 400 MHz): 7.05 ppm (d, 1H), 6.90 ppm (s, 1H), 6.55 ppm (d, 1H), 4.32 ppm (q, 2H).
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1.2 g
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0.44 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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